molecular formula C16H16FNO2 B14191767 (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide CAS No. 835652-98-7

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide

Cat. No.: B14191767
CAS No.: 835652-98-7
M. Wt: 273.30 g/mol
InChI Key: XJKUFNKIQNIROK-GFCCVEGCSA-N
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Description

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide typically involves the reaction of (2R)-2-phenoxypropanoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amide and phenoxy groups contribute to its overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2-fluorophenyl)pyrrolidine
  • (2R,5R)-5-(2-fluorophenyl)pyrrolidine-2-carboxylic acid
  • (2R)-2-(2-fluorophenyl)propan-1-amine

Uniqueness

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide stands out due to its unique combination of a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

835652-98-7

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide

InChI

InChI=1S/C16H16FNO2/c1-12(20-13-8-4-3-5-9-13)16(19)18(2)15-11-7-6-10-14(15)17/h3-12H,1-2H3/t12-/m1/s1

InChI Key

XJKUFNKIQNIROK-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2

Origin of Product

United States

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